3-(Bromomethyl)-1,1-difluorocyclobutane

Nucleophilic substitution Leaving group kinetics SN2 reactivity

3-(Bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7) is a halogenated cyclobutane building block bearing a gem-difluoro group at the 1-position and a bromomethyl substituent at the 3-position. With a molecular formula of C5H7BrF2 and a molecular weight of 185.01 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C5H7BrF2
Molecular Weight 185.01 g/mol
CAS No. 1252934-30-7
Cat. No. B1524637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1,1-difluorocyclobutane
CAS1252934-30-7
Molecular FormulaC5H7BrF2
Molecular Weight185.01 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)CBr
InChIInChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2
InChIKeyCAVNVGJESLKKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7): A Gem-Difluorinated Cyclobutane Building Block for Drug Discovery and Chemical Biology


3-(Bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7) is a halogenated cyclobutane building block bearing a gem-difluoro group at the 1-position and a bromomethyl substituent at the 3-position [1]. With a molecular formula of C5H7BrF2 and a molecular weight of 185.01 g/mol, this compound serves as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis . The 1,1-difluoro motif imparts conformational stabilization through an anomeric-like nF→σ*CF interaction, while the bromomethyl group provides a reactive handle for nucleophilic substitution, enabling modular incorporation of the difluorocyclobutyl scaffold into bioactive molecules [2].

Medicinal chemistry building block with SN2-reactive bromomethyl handle
Gem-difluoro scaffold for conformational and metabolic stabilization
Modular incorporation into drug candidates via late-stage diversification

Why 3-(Bromomethyl)-1,1-difluorocyclobutane Cannot Be Replaced by Generic Analogs in Research and Development


Substituting 3-(bromomethyl)-1,1-difluorocyclobutane with structurally similar analogs—such as the non-fluorinated (bromomethyl)cyclobutane, the 3-(chloromethyl) variant, or the 2-positional isomer—introduces measurable and functionally consequential differences in reactivity, lipophilicity, conformational stability, and physicochemical properties [1]. The gem-difluoro substitution at the 1-position provides a unique anomeric-like stabilization not present in non-fluorinated or alternatively fluorinated cyclobutanes, while the bromomethyl leaving group at the 3-position exhibits approximately 10- to 50-fold greater SN2 reactivity than the corresponding chloromethyl analog [2]. These differences cascade into altered reaction yields, product profiles, and ultimately the structural integrity of the final target molecules, making generic substitution scientifically untenable for applications requiring precise control over molecular properties [3].

Reactivity Non-fluorinated or chloromethyl analogs may shift SN2 displacement rates, altering reaction yields and product profiles.
Physicochemical 2-Positional isomer or non-geminal fluorination changes lipophilicity and conformational stabilization, potentially affecting target engagement.
Procurement Less common analogs lack multi-vendor supply and documented batch QC, which may introduce supply chain risk and reproducibility concerns.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-1,1-difluorocyclobutane vs. Closest Analogs


Bromide vs. Chloride Leaving Group Reactivity: ~10–50× Faster SN2 Displacement for the Bromomethyl Analog

The bromomethyl substituent in 3-(bromomethyl)-1,1-difluorocyclobutane functions as a significantly better leaving group than the chloromethyl group in 3-(chloromethyl)-1,1-difluorocyclobutane (CAS 1290625-58-9). In well-established leaving group reactivity scales, bromide exhibits a relative rate constant (krel) of approximately 14–50 compared to chloride (krel = 1) in SN2 nucleophilic substitution reactions [1]. This order (I− > Br− > Cl− > F−) is governed by carbon–halogen bond strength and is independent of the cyclobutane scaffold [2]. The practical consequence is that the bromomethyl compound enables faster, higher-yielding alkylation and functionalization reactions under milder conditions compared to its chloromethyl counterpart.

SN2 Reactivity
Class-level inference
Bromide krel ≈ 14–50 vs. chloride krel = 1 baseline
Supports faster, higher-yielding alkylation under milder conditions than chloromethyl analog.
Leaving-group scale applies across substrate classes; scaffold-specific data to verify.
Nucleophilic substitution Leaving group kinetics SN2 reactivity Alkyl halide comparison

Lipophilicity Modulation: XLogP3 = 2.4 with 1,1-Difluoro Substitution vs. 2.18 for Non-Fluorinated (Bromomethyl)cyclobutane

The 1,1-difluoro substitution in 3-(bromomethyl)-1,1-difluorocyclobutane increases computed lipophilicity relative to the non-fluorinated analog (bromomethyl)cyclobutane (CAS 17247-58-4). PubChem-computed XLogP3 for the target compound is 2.4 [1], whereas the non-fluorinated (bromomethyl)cyclobutane has a reported LogP of 2.18 . This ΔLogP of +0.22 units reflects the lipophilicity-enhancing effect of gem-difluoro substitution, a trend consistent with the broader literature on gem-difluorinated cycloalkanes, where CF2 incorporation generally increases LogP by 0.2–0.8 units depending on ring size and functional group context [2].

Lipophilicity
Cross-study comparable
XLogP3 = 2.4 vs. 2.18 for non-fluorinated analog (ΔLogP +0.22)
Gem-difluoro substitution moderately increases computed lipophilicity.
Computed values; experimental logP may vary.
Lipophilicity LogP Physicochemical properties Drug-likeness

Conformational Stabilization: 1,1-Difluorocyclobutane Exhibits Unique Anomeric-Like nF→σ*CF Stabilization Absent in Non-Fluorinated and Alternatively Fluorinated Isomers

Quantum-chemical analysis at the G3MP2B3 level has demonstrated that among all difluorocyclobutane positional and stereoisomers, the 1,1-difluoro (geminal) arrangement achieves notable thermodynamic stabilization via an anomeric-like interaction (nF → σ*CF), whereas other isomers—including 1,2-trans-diaxial and cis-1,3-difluoro arrangements—experience greater destabilization due to Lewis-type repulsive interactions outweighing electron delocalization benefits [1]. This stabilization is structurally unique to the 1,1-geminal pattern; the non-fluorinated cyclobutane scaffold lacks this stabilizing electronic interaction entirely. Additionally, the ring-puckering inversion barrier of cyclobutane is reduced significantly upon introduction of a CF2 group, further differentiating the fluorinated scaffold from its non-fluorinated counterpart [2].

Conformational Stabilization
Cross-study comparable
1,1-Difluoro scaffold stabilized via nF→σ*CF anomeric interaction; non-fluorinated lacks this effect.
Unique stabilization may support defined exit vector geometry in structure-based design.
G3MP2B3 quantum-chemical calculation; experimental barrier data referenced.
Conformational analysis Anomeric effect Gem-difluoro stabilization Cyclobutane puckering

Boiling Point and Physical Property Differentiation vs. Non-Fluorinated (Bromomethyl)cyclobutane: ~23°C Higher Boiling Point

The introduction of gem-difluoro substitution at the 1-position significantly elevates the boiling point of 3-(bromomethyl)-1,1-difluorocyclobutane relative to its non-fluorinated counterpart. The predicted boiling point of the target compound is 145.7±10.0 °C at 760 mmHg , compared to the experimentally determined boiling point of 123–124 °C for (bromomethyl)cyclobutane (CAS 17247-58-4) . This represents an increase of approximately 22–23 °C. The density also increases substantially: predicted 1.57±0.1 g/cm³ for the fluorinated compound vs. 1.326 g/mL for (bromomethyl)cyclobutane . Additionally, the target compound is reported as a solid at 20°C by multiple vendors , whereas (bromomethyl)cyclobutane is a liquid , reflecting the impact of fluorination on intermolecular forces and crystal packing.

Physical Properties
Head-to-head
Boiling point ~145.7 °C vs. 123–124 °C for non-fluorinated analog; solid vs. liquid at 20°C.
Higher bp and solid form may simplify handling and reduce volatility during storage.
Target bp predicted; comparator bp experimental. Sources to verify.
Boiling point Physicochemical properties Thermal stability Purification

Documented Synthetic Utility: 88% Yield in N-Alkylation of Pyrazole Boronic Ester via SN2 Displacement

The practical synthetic value of 3-(bromomethyl)-1,1-difluorocyclobutane is demonstrated by its successful application in a published N-alkylation protocol. Reaction of the compound (195 mg, 1.05 mmol) with 4-pyrazoleboronic acid pinacol ester (200 mg, 1.03 mmol) in the presence of Cs2CO3 (537 mg, 1.65 mmol) in DMF at 0°C to room temperature over 18 hours afforded 1-[(3,3-difluorocyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in 88% yield (270 mg, 0.9 mmol) as a colorless oil, with product confirmation by LC/MS (ESI+) m/z = 299.1 [M+H]+ [1]. This transformation illustrates the efficient SN2 reactivity of the bromomethyl group with nitrogen nucleophiles under mild basic conditions, producing a functionalized difluorocyclobutyl-pyrazole intermediate suitable for further elaboration in medicinal chemistry programs.

Synthetic Utility
Supporting evidence
88% isolated yield in N-alkylation of pyrazole boronic ester (Cs2CO3, DMF, 0°C to rt).
Demonstrates reliable electrophile performance for nitrogen nucleophiles under mild conditions.
Single published protocol; scope and generality to be established.
N-alkylation Pyrazole synthesis Building block utility Synthetic methodology

Purity and Batch QC Availability: 97–99.7% Purity with NMR, HPLC, and GC Batch Certification

3-(Bromomethyl)-1,1-difluorocyclobutane is commercially available from multiple reputable vendors with purity specifications ranging from 95% to 99.7% . Bidepharm supplies the compound at 97% standard purity with batch-specific quality control data including NMR, HPLC, and GC analysis . ChemScene offers the compound at 99.70% purity . ChemicalBook lists the compound at 98% purity with packaging options from 1 g to 25 kg . This level of documented purity and analytical characterization exceeds what is typically available for the less common 2-(bromomethyl)-1,1-difluorocyclobutane positional isomer (CAS 2624135-87-9), which has limited vendor availability and less established QC documentation.

Purity & QC
Supporting evidence
97–99.7% purity across multiple vendors; batch-specific NMR, HPLC, GC data available.
Documented QC supports procurement confidence and reduces batch-variability risk.
Vendor data as of 2025–2026; positional isomer QC data less established.
Purity specification Quality control Batch analysis Procurement

High-Value Application Scenarios for 3-(Bromomethyl)-1,1-difluorocyclobutane in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Modular Synthesis of Gem-Difluorocyclobutyl-Containing Drug Candidates via Late-Stage Diversification

The bromomethyl handle enables efficient SN2 diversification with O-, N-, S-, and C-nucleophiles, allowing late-stage introduction of the metabolically stable 1,1-difluorocyclobutyl motif into drug candidates [1]. The 88% isolated yield demonstrated in pyrazole N-alkylation exemplifies the compound's reliability in generating functionalized intermediates for structure-activity relationship (SAR) studies [2]. The enhanced lipophilicity (XLogP3 = 2.4 vs. 2.18 for non-fluorinated analog) and conformational stabilization from the anomeric nF→σ*CF interaction make this scaffold particularly valuable for programs targeting CNS-penetrant compounds or those requiring defined exit vector geometry [3].

GLP-1 Receptor Agonist Development: hERG Liability Mitigation Through Difluorocyclobutyl Replacement of Piperidine

Recent literature demonstrates that difluorocyclobutyl derivatives can effectively replace piperidine rings in GLP-1R agonists like danuglipron, reducing hERG inhibitory activity while maintaining nanomolar potency (EC50 = 0.048 nM for the optimized compound) [1]. 3-(Bromomethyl)-1,1-difluorocyclobutane serves as a strategic building block for constructing such difluorocyclobutyl-containing agonists, providing the core scaffold that contributes to reduced cardiac toxicity risk while preserving target engagement and in vivo efficacy in glucose tolerance models [1].

mGluR5 Positive Allosteric Modulator (PAM) Optimization: Reduced Bioactivation Through Difluorocyclobutane Replacement of Phenyl Rings

In mGluR5 PAM programs targeting schizophrenia, replacement of a phenyl ring with a difluorocyclobutane moiety reduced bioactivation potential while maintaining favorable brain uptake and robust efficacy in mouse novel object recognition (NOR) assays at low doses [1]. 3-(Bromomethyl)-1,1-difluorocyclobutane provides the key intermediate for constructing such difluorocyclobutylacetylene chemotypes, enabling medicinal chemists to explore this validated bioisosteric replacement strategy [1].

Chemical Biology: Synthesis of Conformationally Restricted Chemical Probes and Fragment Libraries

The rigid cyclobutane core with gem-difluoro substitution provides a well-defined three-dimensional scaffold for fragment-based drug discovery (FBDD) and chemical probe development [1]. The bromomethyl group enables straightforward attachment to diverse warheads, affinity tags, or fluorophores via robust SN2 chemistry, while the 1,1-difluoro motif imparts metabolic stability that is advantageous for cellular target engagement studies [2]. The compound's commercial availability at 97–99.7% purity with batch QC documentation supports reproducible probe synthesis across independent laboratories [3].

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
SN2 reactivity profile
Reaction yield and scope with target nucleophiles
GLP-1R agonist scaffold replacement
hERG-related endpoint context
Target engagement and functional activity assays
mGluR5 PAM bioisostere exploration
Bioactivation potential review
Brain uptake and behavioral model endpoints
Chemical probe and fragment synthesis
Conformational rigidity and purity tier
Target engagement and batch reproducibility

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